
tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate
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Overview
Description
(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that combines a pyridine ring substituted with chlorine and iodine atoms, and a carbamic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:
Halogenation of Pyridine: The starting material, pyridine, undergoes halogenation to introduce chlorine and iodine atoms at specific positions on the ring. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Formation of Carbamic Acid Ester: The halogenated pyridine is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders and inflammatory diseases. Its structure allows for modifications that enhance pharmacological properties, making it a valuable scaffold for drug design. The presence of the iodopyridine moiety is particularly advantageous for radiolabeling, which is crucial for imaging studies in drug development .
Case Study: Neuroactive Compounds
Research has indicated that derivatives of tert-butyl (6-chloro-2-iodopyridin-3-yl)carbamate exhibit neuroprotective effects in animal models of neurodegeneration. In vitro studies have shown that these compounds can inhibit specific enzymes involved in neuroinflammation, demonstrating potential therapeutic benefits .
Organic Synthesis
Building Block for Complex Molecules
this compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, leading to the formation of heterocyclic compounds and natural product analogs. This versatility is essential in developing new materials and catalysts .
Synthesis Example
A notable synthesis involves the conversion of this compound into more complex structures through nucleophilic substitution reactions, which have been documented to yield high purity products with significant yields .
Biological Studies
Biological Activity
The compound has been studied for its interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways. Its ability to act as a pharmacophore makes it suitable for designing inhibitors that can modulate biological functions .
In Vitro Assays
In vitro assays have demonstrated that compounds based on this compound exhibit varying degrees of inhibitory activity against specific enzymes. For instance, inhibitors derived from this compound have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against certain cancer cell lines, indicating its potential as an anticancer agent .
Industrial Applications
Agrochemicals and Materials Science
In industry, this compound may be employed in the development of agrochemicals due to its stability and reactivity. Additionally, its unique electronic properties make it valuable in materials science for creating novel compounds with specific functionalities .
Data Summary Table
Application Area | Description | Example Case Study |
---|---|---|
Medicinal Chemistry | Intermediate for pharmaceuticals targeting neurological disorders | Neuroprotective effects in animal models |
Organic Synthesis | Building block for complex organic molecules | High-yield synthesis of heterocycles |
Biological Studies | Interaction with enzymes and receptors | IC50 values indicating anticancer potential |
Industrial Applications | Development of agrochemicals and novel materials | Stability and reactivity in material science applications |
Mechanism of Action
The mechanism by which (6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved may vary depending on the application and the specific target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Imidazoles: Heterocyclic compounds with a similar nitrogen-containing ring structure, used in pharmaceuticals and agrochemicals.
Uniqueness
(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the combination of halogen atoms and the carbamic acid ester group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate is a chemical compound with significant implications in medicinal chemistry due to its unique structural characteristics and biological activities. Its molecular formula is C₁₀H₁₂ClIN₂O₂, and it is recognized for its potential therapeutic applications.
The compound features a pyridine ring with chlorine and iodine substituents, which contribute to its reactivity. The presence of a tert-butyl carbamate group enhances its stability and solubility in organic solvents. The electrophilic nature of the halogen substituents allows for nucleophilic substitution reactions, particularly at the iodine site, facilitating further chemical modifications .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions .
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets involved in cellular signaling pathways. It may influence the activity of enzymes or receptors associated with inflammation and oxidative stress .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, a study reported a yield of 34.4% during the synthesis process, indicating efficient production methods that could facilitate further research .
Case Study: Antimicrobial Activity
A notable case study examined the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Pseudomonas aeruginosa | 75 µg/mL |
Structural Comparisons
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Similarity | Key Features |
---|---|---|
tert-Butyl (6-chloropyridin-2-yl)carbamate | 0.85 | Lacks iodine substitution; simpler structure |
2-Boc-Amino-3-iodo-4-chloropyridine | 0.85 | Contains amino group; different halogen position |
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate | 0.80 | Two chlorine substituents; no iodine present |
tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | 0.68 | Different halogen positioning; similar reactivity |
These comparisons highlight the unique aspects of this compound while showcasing its potential versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C10H12ClIN2O2 |
---|---|
Molecular Weight |
354.57 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-2-iodopyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15) |
InChI Key |
UUXUAJLSLHSTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)I |
Origin of Product |
United States |
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